molecular formula C14H15N3O6S B1308404 [[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid CAS No. 899718-62-8

[[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid

Cat. No. B1308404
M. Wt: 353.35 g/mol
InChI Key: GAXQVHZBFNARQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid has the molecular formula C14H15N3O6S . It has a molecular weight of 353.35 g/mol . The IUPAC name for this compound is 2-[4-methyl-N-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]anilino]acetic acid .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H15N3O6S/c1-8-3-5-10 (6-4-8)17 (7-11 (18)19)24 (22,23)12-9 (2)15-14 (21)16-13 (12)20/h3-6H,7H2,1-2H3, (H,18,19) (H2,15,16,20,21) . This provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.35 g/mol . It has a computed XLogP3-AA value of 0.3 , indicating its relative hydrophilicity. It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . It also has 5 rotatable bonds .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds closely related to the chemical have been a focal point of research. For instance, the reaction of 2-[6-methyl-2,4-dioxo-1-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide with β-dicarbonyl compounds leads to the formation of hydrazones whose structure is dictated by the β-dicarbonyl reaction component. This indicates regioselective reactions and the potential for creating diverse chemical entities with tailored properties (Meshcheryakova & Kataev, 2014).

Further, the synthesis of derivatives such as ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its subsequent reactions showcase the compound's versatility in forming new chemical structures with potential biological activities (George et al., 2010).

Chemical Reactions and Modifications

Chemical modifications of pyrimidine derivatives reveal the adaptability of these compounds to form new chemical entities. The alkylation of pyrimidine derivatives with chloroacetic acid esters, for example, affords novel alkyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetates, demonstrating the chemical flexibility and potential for creating compounds with varied biological activities (Krivonogov et al., 2004).

Potential Applications

While the direct applications of "[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid" in scientific research are not explicitly detailed in the available literature, the studies on similar compounds highlight the potential in areas such as antimicrobial and anticancer research, supramolecular chemistry, and the synthesis of novel drug molecules with specific biological activities. For instance, compounds synthesized from related chemical structures have shown selective antimicrobial and anticancer activities, indicating the potential therapeutic applications of these molecules (Sharma et al., 2012).

properties

IUPAC Name

2-[4-methyl-N-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-8-3-5-10(6-4-8)17(7-11(18)19)24(22,23)12-9(2)15-14(21)16-13(12)20/h3-6H,7H2,1-2H3,(H,18,19)(H2,15,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXQVHZBFNARQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(NC(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid

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